2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)-
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Overview
Description
Preparation Methods
The synthesis of 2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- can be achieved through several methods. One notable method involves the microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives . This method provides the desired products in moderate to excellent yields for a wide range of substrates. The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Chemical Reactions Analysis
2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound’s high reactivity allows it to interact with various biological molecules, leading to its observed biological activities . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- can be compared with other similar compounds, such as:
4-Oxo-2-butenoic acids: These compounds share a similar structure and have shown biological activity in their own right.
Triazole derivatives: Compounds containing the triazole ring system exhibit a wide range of biological activities and are used in various applications. The uniqueness of 2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- lies in its specific combination of functional groups, which confer its distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N4O3 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
(E)-4-oxo-4-(1,2,4-triazol-4-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C6H6N4O3/c11-5(1-2-6(12)13)9-10-3-7-8-4-10/h1-4H,(H,9,11)(H,12,13)/b2-1+ |
InChI Key |
JNBWMECLDXLJIJ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=NN=CN1NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=NN=CN1NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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